3,5-dimethoxy-N,N-dipropylbenzamide
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Overview
Description
3,5-dimethoxy-N,N-dipropylbenzamide is an organic compound with the molecular formula C15H23NO3. It is a benzamide derivative characterized by the presence of two methoxy groups at the 3 and 5 positions on the benzene ring and two propyl groups attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N,N-dipropylbenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: Formation of 3,5-dimethoxy-N,N-dipropylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-dimethoxy-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N,N-dipropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the dipropyl groups, which may affect its biological activity and chemical reactivity.
N,N-dipropylbenzamide: Lacks the methoxy groups, which may influence its solubility and interaction with molecular targets.
3,5-dimethoxy-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of propyl groups, which may alter its pharmacokinetic properties.
Uniqueness
3,5-dimethoxy-N,N-dipropylbenzamide is unique due to the presence of both methoxy and dipropyl groups, which confer specific chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dimethoxy-N,N-dipropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-7-16(8-6-2)15(17)12-9-13(18-3)11-14(10-12)19-4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQKJIWDLXCZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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